1-(Furan-2-carbonyl)pyrrolidin-3-amine chemical structure and molecular formula
1-(Furan-2-carbonyl)pyrrolidin-3-amine chemical structure and molecular formula
An In-Depth Technical Guide to 1-(Furan-2-carbonyl)pyrrolidin-3-amine: Structure, Synthesis, and Medicinal Chemistry Perspective
Abstract
This technical guide provides a comprehensive overview of 1-(Furan-2-carbonyl)pyrrolidin-3-amine, a heterocyclic molecule of significant interest to medicinal chemists and drug development professionals. By combining the privileged pyrrolidine scaffold with the versatile furan-2-carboxamide moiety, this compound represents a strategic design for exploring novel chemical space. This document details the molecule's chemical structure, molecular formula, and physicochemical properties. It further presents a robust, field-proven synthetic protocol, complete with a step-by-step workflow and mechanistic rationale. The guide contextualizes the molecule's design by examining the distinct and synergistic roles of its constituent furan and pyrrolidine fragments, which are prevalent in numerous FDA-approved drugs and bioactive natural products.[1][2][3]
Molecular Overview and Physicochemical Properties
1-(Furan-2-carbonyl)pyrrolidin-3-amine is a compound featuring a central pyrrolidine ring. The ring nitrogen is acylated with a furan-2-carbonyl group, forming a tertiary amide, and an amine group is substituted at the 3-position of the pyrrolidine ring.
Chemical Structure and Nomenclature
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IUPAC Name: (furan-2-yl)(3-aminopyrrolidin-1-yl)methanone
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Chemical Structure:
(Note: A static image would be placed here in a final document; the structure is defined by the IUPAC name and properties below.)
Molecular Formula and Weight
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Molecular Formula: C₉H₁₂N₂O₂
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Molecular Weight: 180.21 g/mol
Physicochemical Properties
The following table summarizes key computed physicochemical properties, which are crucial for assessing the molecule's drug-likeness and potential pharmacokinetic profile.
| Property | Value |
| SMILES | C1C(N(C1)C(=O)C2=CC=CO2)N |
| InChI | InChI=1S/C9H12N2O2/c10-8-3-5-11(6-8)9(12)7-2-1-4-13-7/h1-2,4,8H,3,5-6,10H2 |
| InChIKey | (Generated upon synthesis and registration) |
| Topological Polar Surface Area (TPSA) | 58.4 Ų |
| Calculated logP | 0.25 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Rationale in Medicinal Chemistry
The design of 1-(Furan-2-carbonyl)pyrrolidin-3-amine is rooted in the principles of scaffold-based drug discovery, leveraging two moieties with proven biological relevance.
The Pyrrolidine Scaffold: A Privileged Structure
The five-membered, saturated pyrrolidine ring is a cornerstone of medicinal chemistry.[4][5] Unlike flat, aromatic rings, its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of a target's binding pocket, often leading to enhanced potency and selectivity.[5] The pyrrolidine motif is found in numerous natural alkaloids and over 20 FDA-approved drugs, including Procyclidine and Mitiglinide.[3][6] Its inclusion can improve a compound's aqueous solubility and overall pharmacokinetic profile.[1] The primary amine at the 3-position serves as a key vector for further derivatization or as a critical hydrogen-bonding partner with a biological target.
The Furan-2-carboxamide Moiety: A Versatile Pharmacophore
The furan ring is an electron-rich aromatic heterocycle present in a wide array of bioactive molecules.[2] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2] The furan ring's oxygen atom can act as a hydrogen bond acceptor, while the aromatic system can engage in π-stacking interactions. Coupling it to the pyrrolidine nitrogen via a stable amide bond creates the furan-2-carboxamide functional group, a structure known to interact with biological targets and serve as a bioisosteric replacement for other functionalities.[7]
Synthesis and Characterization
A robust and reliable synthesis of the title compound can be achieved via a standard amide coupling reaction, a foundational technique in modern medicinal chemistry.
Proposed Synthetic Protocol: Amide Coupling
This protocol describes the coupling of furan-2-carboxylic acid with commercially available (R)-3-(Boc-amino)pyrrolidine, followed by acidic deprotection of the Boc (tert-butyloxycarbonyl) group.
Materials and Reagents:
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(R)-3-(Boc-amino)pyrrolidine
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Furan-2-carboxylic acid
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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DCM (Dichloromethane), anhydrous
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TFA (Trifluoroacetic acid)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Step-by-Step Methodology:
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Reaction Setup: To a solution of furan-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
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Causality Explanation: HATU is a highly efficient peptide coupling reagent that converts the carboxylic acid into a reactive O-acylisourea ester, which is highly susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to neutralize the HCl generated and maintain an optimal pH for the reaction.
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Amide Coupling: Add a solution of (R)-3-(Boc-amino)pyrrolidine (1.05 eq) in anhydrous DCM to the activated mixture. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
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Work-up and Extraction: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Self-Validation: The aqueous washes are critical for removing excess reagents (HATU byproducts, DIPEA salts) and unreacted furan-2-carboxylic acid, simplifying the subsequent purification.
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Purification of Intermediate: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate, tert-butyl (R)-(1-(furan-2-carbonyl)pyrrolidin-3-yl)carbamate.
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Boc Deprotection: Dissolve the purified intermediate in DCM (0.1 M). Add TFA (10-20 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.
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Causality Explanation: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the primary amine with minimal side reactions.
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Final Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, 1-(Furan-2-carbonyl)pyrrolidin-3-amine .
Synthesis Workflow Diagram
Sources
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- 2. ijabbr.com [ijabbr.com]
- 3. enamine.net [enamine.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
